2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid

Lipophilicity Hydrophobicity Membrane permeability

Standard hydrophobic residues often fail to achieve sufficient membrane partitioning or protease resistance in therapeutic peptide campaigns. Fmoc-HyperLeu-OH (CAS 329270-51-1) addresses this gap with a 6-methylheptanoic acid side chain that delivers LogP ~5.0-5.3 and enhanced conformational flexibility. - Boosts peptide lipophilicity by ~0.5-0.9 log units vs. Fmoc-Leu, improving lipid bilayer interaction in AMP/CPP design. - Terminal isopropyl branching shields adjacent peptide bonds from proteolytic cleavage, extending plasma half-life. - 10 rotatable bonds enable broader conformational sampling in hydrophobic binding pockets for SAR optimization. - Disrupts inter-chain aggregation during SPPS, improving resin swelling and coupling efficiency in difficult sequences.

Molecular Formula C23H27NO4
Molecular Weight 381.5 g/mol
Cat. No. B13294247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid
Molecular FormulaC23H27NO4
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H27NO4/c1-15(2)8-7-13-21(22(25)26)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,7-8,13-14H2,1-2H3,(H,24,27)(H,25,26)
InChIKeyBCFOJZGWYJDLQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid (Fmoc-HyperLeu-OH): Procurement-Relevant Identifier and Class Profile


2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic acid (CAS 329270-51-1), commonly referred to as Fmoc-S-2-amino-6-methylheptanoic acid or Fmoc-HyperLeu-OH, is an Fmoc-protected non-proteinogenic α-amino acid. It belongs to the class of aliphatic, branched-chain amino acid derivatives used as building blocks in solid-phase peptide synthesis (SPPS) . The compound features a 6-methylheptanoic acid side chain—a linear seven-carbon backbone terminating in an isopropyl group—yielding a molecular formula of C₂₃H₂₇NO₄ and a molecular weight of 381.47 g/mol. Its enhanced lipophilicity (LogP ~5.0–5.3) and extended rotatable bond network (10 rotatable bonds) distinguish it from shorter-chain or less-branched Fmoc-amino acid analogs .

Enhanced lipophilicity profile for membrane-interacting peptide design
Extended conformational flexibility supports induced-fit binding studies
Steric β-branching for protease resistance research models

Why Generic In-Class Substitution Fails for 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic Acid


Fmoc-protected aliphatic amino acids such as Fmoc-Leu, Fmoc-Nle, and Fmoc-hLeu are frequently treated as interchangeable hydrophobic building blocks. However, subtle differences in side-chain length, methyl branching position, and conformational freedom produce quantifiable disparities in lipophilicity, steric bulk, and peptide secondary structure stabilization that directly impact pharmacological performance . The target compound’s 6-methylheptanoic acid architecture—with a terminal isopropyl group positioned two carbons further from the α-center than in leucine—introduces a unique hydrophobicity-to-flexibility ratio that cannot be recapitulated by simply extending the linear chain (as in norleucine) or inserting a methyl group at the 5-position (as in homoleucine). Procurement decisions that ignore these differential properties risk selecting an analog that underperforms in membrane interaction, protease resistance, or conformational stabilization assays.

Fmoc-Leu Shorter side chain and lower lipophilicity may not support membrane anchoring requirements
Fmoc-Nle Linear chain lacks β-branching; protease shielding context may not transfer
Fmoc-hLeu Iso-butyl terminus offers less steric volume; conformational flexibility profile differs

Quantitative Differentiation Evidence for 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic Acid Versus Closest Analogs


Lipophilicity (LogP) Comparison: HyperLeu vs. Leu, Nle, and hLeu

The target compound exhibits a predicted LogP of 5.01 (chemsrc) to 5.3 (XlogP, chem960), surpassing the lipophilicity of its closest Fmoc-protected aliphatic analogs. Fmoc-Leu has a LogP of 4.42 [1], Fmoc-Nle has a LogP of 4.56 , and Fmoc-hLeu has a LogP of approximately 4.81 [2]. The increase of 0.45–0.59 log units over Fmoc-Leu, 0.45–0.57 over Fmoc-Nle, and 0.20–0.49 over Fmoc-hLeu translates to a roughly 2.8- to 3.9-fold greater partition coefficient into non-polar phases, which can significantly enhance membrane association and hydrophobic packing in peptide contexts .

Lipophilicity (LogP) comparison
Head-to-head
ΔLogP +0.45 to +0.88 vs Leu, Nle, hLeu; target LogP ~5.0–5.3
Supports enhanced membrane interaction context
Predicted values from computational models; experimental validation advised
Lipophilicity Hydrophobicity Membrane permeability

Rotatable Bond Count as a Measure of Conformational Flexibility: HyperLeu vs. hLeu

The target compound possesses 10 rotatable bonds, compared to 8 rotatable bonds for Fmoc-homoleucine . This 25% increase in rotatable bond count arises from the additional methylene unit in the side chain (6-methylheptanoic acid vs. 5-methylhexanoic acid). The greater conformational freedom allows the side chain to sample a wider range of spatial orientations, which can be exploited to optimize hydrophobic contacts in peptide-receptor interfaces or to modulate the entropic penalty of binding .

Rotatable bond count
Head-to-head
10 rotatable bonds (target) vs 8 (Fmoc-hLeu), +25%
May improve induced-fit binding and SPPS coupling
Structure-derived values; aggregation context may benefit
Conformational flexibility Rotatable bonds Peptide folding

Topological Polar Surface Area (PSA) and Implications for Passive Membrane Permeability

The target compound has a topological polar surface area (TPSA) of 79.12 Ų (chemsrc) or 75.6 Ų (chem960), moderately higher than the 75.63 Ų of Fmoc-Leu [1]. Although the absolute difference is modest (3.49 Ų by chemsrc data), the slightly elevated PSA—attributable to the extended side chain's influence on conformational averaging—may fine-tune the balance between aqueous solubility and passive membrane diffusion. This places the compound in a distinct physicochemical space relative to Fmoc-Leu, potentially offering improved solubility without a prohibitive loss of permeability .

Topological PSA
Head-to-head
TPSA 79.12 Ų (target) vs 75.63 Ų (Fmoc-Leu)
May fine-tune solubility-permeability balance
Database-computed TPSA; context-dependent interpretation
Polar surface area Membrane permeability Drug-likeness

Terminal Isopropyl Branching and Steric Shielding for Enhanced Proteolytic Stability

The 6-methyl group of the target compound creates a terminal isopropyl moiety (CH(CH₃)₂), which introduces steric hindrance near the side-chain terminus. This β-branched architecture is reported by vendors to enhance the proteolytic stability of peptides into which it is incorporated, relative to linear-chain analogs such as norleucine . While direct quantitative protease stability head-to-head data for the Fmoc-protected monomer are not available in primary literature, the class-level principle is well-established: β-branched amino acids sterically impede protease access to the adjacent scissile bond . Compared to Fmoc-Nle (straight-chain hexanoic acid) and Fmoc-hLeu (iso-butyl terminus), the isopropyl terminus of the target compound provides greater steric volume, which can translate to longer peptide half-lives in serum or lysosomal assays.

Protease resistance context
Class-level
Terminal isopropyl group provides steric shielding; β-branched architecture
Supports protease resistance research models
Class-level inference; monomer-specific stability data not available
Protease resistance Steric hindrance β-branching

Procurement-Driven Application Scenarios for 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-6-methylheptanoic Acid Based on Quantitative Evidence


Design of Membrane-Active and Cell-Penetrating Peptides

With a LogP of 5.0–5.3—approximately 0.5–0.9 log units higher than Fmoc-Leu [1]—this building block is ideally suited for incorporating into peptides that must interact with or traverse lipid bilayers. The enhanced lipophilicity increases the peptide's partition coefficient into membrane-like environments, making it a strategic choice for antimicrobial peptide (AMP) engineering, cell-penetrating peptide (CPP) design, and peptide-drug conjugate linkers requiring hydrophobic anchoring.

Protease-Resistant Therapeutic Peptide Synthesis

The terminal isopropyl branching of the 6-methylheptanoic acid side chain introduces steric hindrance that can shield adjacent peptide bonds from protease cleavage . This compound is particularly valuable in the synthesis of therapeutic peptides intended for systemic administration, where extending plasma half-life through single-residue substitution can reduce the need for global backbone modification or cyclization .

Fine-Tuning Hydrophobic Interactions in Peptide-Receptor Interfaces

The combination of high lipophilicity (LogP ~5.0) and increased conformational flexibility (10 rotatable bonds vs. 8 for Fmoc-hLeu ) allows this residue to explore a broader conformational space within hydrophobic binding pockets. This makes it a useful tool in structure-activity relationship (SAR) campaigns where optimizing hydrophobic contacts—without introducing rigidity that might penalize binding entropy—is required.

Solid-Phase Peptide Synthesis of Aggregation-Prone Sequences

The extended branched side chain can disrupt inter-chain aggregation during SPPS, a common problem with highly hydrophobic sequences. The higher rotatable bond count (10) and unique spatial profile may improve resin swelling and coupling efficiency in difficult sequences, offering a practical manufacturing advantage when scaling up peptide production .

Application
Selection Property
Validation Focus
Membrane-active peptide research
Enhanced lipophilicity profile
Membrane partitioning assay context
Protease-resistant peptide studies
Steric β-branching terminus
Serum stability assay context
Peptide-receptor SAR studies
Combined hydrophobicity and flexibility
Binding entropy and induced-fit assays
Aggregation-prone SPPS sequences
Extended branched side chain
Resin swelling and coupling efficiency
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